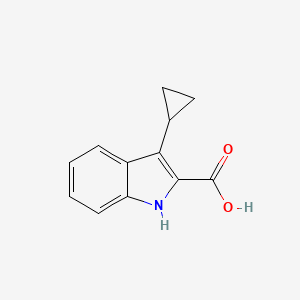

3-Cyclopropyl-1H-indole-2-carboxylic acid

Description

3-Cyclopropyl-1H-indole-2-carboxylic acid is a bicyclic heteroaromatic compound featuring an indole core substituted with a cyclopropyl group at position 3 and a carboxylic acid moiety at position 2 (Enamine Ltd, 2019) . This compound serves as a versatile building block in organic synthesis, particularly for constructing pharmacophores or functionalized indole derivatives.

Properties

IUPAC Name |

3-cyclopropyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBPZLCWGDGXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(NC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cyclopropyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

3-Cyclopropyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Scientific Research Applications of 3-Cyclopropyl-1H-indole-2-carboxylic Acid

3-Cyclopropyl-1H-indole-2-carboxylic acid is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications stem from its role as a building block for synthesizing complex molecules and its potential interactions with biological targets. The compound is also explored for its therapeutic potential, including antiviral, anti-inflammatory, and anticancer activities.

Chemistry

3-Cyclopropyl-1H-indole-2-carboxylic acid serves as a precursor in various organic reactions, enabling the synthesis of more complex molecules. The presence of the indole ring and the carboxylic acid group at position 2 are critical for its chemical activity .

Biology

Indole derivatives, including 3-Cyclopropyl-1H-indole-2-carboxylic acid, are valuable in biological studies because of their interactions with biological targets. These interactions can modulate the activity of receptors and enzymes, leading to changes in cellular processes.

Medicine

This compound and its derivatives are investigated for potential therapeutic properties. Research indicates its potential in antiviral, anti-inflammatory, and anticancer applications. For instance, indole-2-carboxylic acid derivatives have demonstrated the ability to inhibit HIV-1 integrase, an essential enzyme for HIV replication . Specifically, derivative 3 effectively inhibits the strand transfer of HIV-1 integrase, with the indole core and C2 carboxyl group chelating two magnesium ions within the enzyme's active site . Structural optimizations on compound 3 led to the development of derivative 20a, which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .

Industry

3-Cyclopropyl-1H-indole-2-carboxylic acid is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of indole derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of 3-cyclopropyl-1H-indole-2-carboxylic acid and related compounds:

Key Observations :

Spectroscopic and Analytical Data

- 13C-NMR : For the structurally related compound in , key shifts include δ 101.99 (C-3) and 144.88 (C-NH₂), suggesting electron-deficient aromatic systems. The target compound’s cyclopropyl group would likely produce distinct shifts near δ 10–30 for cyclopropyl carbons .

- HRMS : The 7-chloro-3-methyl analog (CAS 16381-48-9) has a molecular ion at m/z 209.63, while the target compound’s calculated exact mass is 201.23, aiding in analytical differentiation .

Biological Activity

3-Cyclopropyl-1H-indole-2-carboxylic acid is a member of the indole family, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological targets and its role in several biochemical pathways.

3-Cyclopropyl-1H-indole-2-carboxylic acid can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine under acidic conditions. The compound features a cyclopropyl group attached to the indole structure, which influences its biological activity and interaction with various molecular targets.

The biological activity of 3-Cyclopropyl-1H-indole-2-carboxylic acid is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to significant changes in cellular processes, such as:

- Antiviral Activity : The compound has shown potential as an inhibitor of viral replication, particularly in studies targeting HIV-1 integrase. For instance, derivatives of indole-2-carboxylic acid have demonstrated IC50 values as low as 0.13 μM against integrase, indicating strong inhibitory effects .

- Anti-inflammatory Properties : Indole derivatives are often studied for their anti-inflammatory effects, which may be mediated through interactions with inflammatory mediators such as cysteinyl leukotrienes (CysLTs) .

Biological Activity Evaluation

The biological activities of 3-Cyclopropyl-1H-indole-2-carboxylic acid and its derivatives have been evaluated through various assays. The following table summarizes key findings regarding their inhibitory activities:

Case Studies

Several studies have highlighted the therapeutic potential of indole derivatives, including 3-Cyclopropyl-1H-indole-2-carboxylic acid:

- Antiviral Research : A study demonstrated that modifications at the C3 position of indole derivatives significantly enhanced their inhibitory effects against HIV integrase, showcasing structure-activity relationships that can guide future drug development .

- Cancer Immunotherapy : Research on indole derivatives has indicated their potential as dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism that are critical in tumor immunotherapy strategies .

- Inflammation Modulation : The discovery of selective CysLT antagonists derived from indole structures illustrates the versatility of these compounds in targeting inflammatory pathways relevant to diseases such as asthma .

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of 3-cyclopropyl-1H-indole-2-carboxylic acid derivatives often involves condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid serves as a key intermediate. A typical procedure involves refluxing with reagents like 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Reaction duration (3–5 hours) and solvent choice (e.g., acetic acid) critically impact yield and purity. Impurities often arise from incomplete cyclopropane ring formation or side reactions at the indole nitrogen; these can be mitigated by optimizing stoichiometry and temperature .

Q. How is X-ray crystallography used to confirm the molecular structure of 3-cyclopropyl-1H-indole-2-carboxylic acid?

Methodological Answer: X-ray crystallography remains the gold standard for structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data. For indole derivatives, hydrogen bonding patterns (e.g., carboxylic acid dimerization) and cyclopropane ring geometry (bond angles ~60°) are key validation metrics . Researchers must ensure high-quality crystal growth (e.g., via slow evaporation in DMF/water) to reduce disorder and improve refinement reliability.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 3-cyclopropyl-1H-indole-2-carboxylic acid derivatives in multi-step syntheses?

Methodological Answer: Optimization requires systematic parameter screening:

- Catalyst loading : Sodium acetate (1.0–2.0 equiv) enhances condensation efficiency in acetic acid .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification to remove residual traces .

- Temperature control : Reflux (100–110°C) accelerates cyclopropane formation but risks decarboxylation; lower temperatures (60–80°C) with extended reaction times (8–12 hours) may preserve carboxylic acid integrity .

Parallel reaction monitoring via HPLC or LC-MS can identify bottlenecks (e.g., intermediate degradation) .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for 3-cyclopropyl-1H-indole-2-carboxylic acid analogs?

Methodological Answer: Discrepancies often arise from tautomerism or proton exchange in the indole ring. To address this:

- NMR : Use deuterated DMSO-d₆ to stabilize acidic protons and collect 2D spectra (COSY, HSQC) to assign coupling patterns .

- Mass spectrometry : High-resolution ESI-MS can distinguish between molecular ion peaks ([M+H]⁺) and fragmentation products (e.g., loss of CO₂ from the carboxylic acid group) .

- X-ray data cross-validation : Compare experimental bond lengths/angles with computational models (DFT) to validate assignments .

Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of 3-cyclopropyl-1H-indole-2-carboxylic acid derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., electrophilic C3 position on the indole ring) .

- Molecular docking : Screens derivatives against target proteins (e.g., kinases or GPCRs) by simulating hydrogen bonding and π-π stacking interactions with the cyclopropane and carboxylic acid moieties .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.